![molecular formula C11H17NO2 B2867964 2-(Methyl(2-phenoxyethyl)amino)ethanol CAS No. 113824-76-3](/img/structure/B2867964.png)
2-(Methyl(2-phenoxyethyl)amino)ethanol
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Overview
Description
“2-(Methyl(2-phenoxyethyl)amino)ethanol” is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 . It is a colorless to light-yellow liquid .
Molecular Structure Analysis
The molecular structure of “2-(Methyl(2-phenoxyethyl)amino)ethanol” consists of a central ethanol molecule, with a methylamino group and a phenoxyethyl group attached to the second carbon atom . The exact 3D structure can be obtained from various chemical databases .Physical And Chemical Properties Analysis
“2-(Methyl(2-phenoxyethyl)amino)ethanol” is a colorless to light-yellow liquid . It has a molecular weight of 195.26 . The compound should be stored in a refrigerator and is stable at room temperature .Scientific Research Applications
Receptor Differentiation and Sympathomimetic Activity
Structural modification of compounds related to 2-(Methyl(2-phenoxyethyl)amino)ethanol, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, has demonstrated changes in sympathomimetic activity, leading to the differentiation of β-receptor populations into β-1 and β-2 types. This differentiation is crucial for understanding receptor-specific drug actions and developing targeted therapies for various conditions affecting the heart, adipose tissue, and bronchioles (Lands, Ludueña, & Buzzo, 1967).
Heterocyclic Compounds Synthesis
The exploration of Norphenylephrine derivatives, including structures similar to 2-(Methyl(2-phenoxyethyl)amino)ethanol, for the synthesis of heterocyclic compounds like tetrahydroisoquinolines, has shown potential in developing new chemical entities. These findings could lead to novel drugs or materials with unique biological or physical properties (Kametani et al., 1970).
Gas-phase Clusters and Neurotransmission
Studies on clusters of phenol and ethanolamine, related to 2-(Methyl(2-phenoxyethyl)amino)ethanol, have revealed insights into protonated neurotransmitters in the gas phase. This research contributes to a deeper understanding of the molecular basis of neurotransmission and the role of hydrogen bonding in molecular interactions, with implications for designing drugs that target neurotransmitter receptors more effectively (Macleod & Simons, 2003).
Polymerization Initiators
The compound has been investigated as an initiator for the ring-opening polymerization of certain monomers, demonstrating its utility in creating polymers with specific end-functionalities. This application is significant for the development of new materials with tailored properties for medical, industrial, or technological uses (Bakkali-Hassani et al., 2018).
Catalytic Activity and Metal Complexes
Research into the catalytic activities of metal complexes involving ligands related to 2-(Methyl(2-phenoxyethyl)amino)ethanol underscores the potential for these complexes in catalyzing various chemical reactions. Such studies are foundational for advancing catalysis science, with applications ranging from industrial synthesis to environmental remediation (Ren et al., 2011).
Safety and Hazards
“2-(Methyl(2-phenoxyethyl)amino)ethanol” is classified under the GHS07 hazard class . It is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-[methyl(2-phenoxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(7-9-13)8-10-14-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYCZYEPMSPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(2-phenoxyethyl)amino)ethanol |
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